molecular formula C12H23NO B14634481 2-Ethyl-1-pentanoylpiperidine CAS No. 53662-17-2

2-Ethyl-1-pentanoylpiperidine

Cat. No.: B14634481
CAS No.: 53662-17-2
M. Wt: 197.32 g/mol
InChI Key: SGYFBSPUNFOHHY-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentanoylpiperidine is a piperidine derivative characterized by an ethyl group at the 2-position and a pentanoyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal and synthetic chemistry due to their versatility in drug design, catalytic applications, and material science. Key properties inferred from its structure include moderate lipophilicity (logP ~2.5–3.5) and a molecular weight of approximately 225 g/mol, though experimental validation is needed .

Properties

CAS No.

53662-17-2

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)pentan-1-one

InChI

InChI=1S/C12H23NO/c1-3-5-9-12(14)13-10-7-6-8-11(13)4-2/h11H,3-10H2,1-2H3

InChI Key

SGYFBSPUNFOHHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCCCC1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-pentanoylpiperidine typically involves the reaction of piperidine with 2-ethylpentanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-1-pentanoylpiperidine may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-pentanoylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Ethyl-1-pentanoylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-pentanoylpiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethyl-1-pentanoylpiperidine with structurally related compounds from the evidence:

Compound Name Substituents/Functional Groups Key Properties (Inferred or Reported) Applications/Notes
2-Ethyl-1-pentanoylpiperidine 2-ethyl, 1-pentanoyl Lipophilic (logP ~3.2), MW ~225 g/mol Potential CNS drug candidate
Ethyl 2-(piperidin-4-yl)acetate 4-piperidinyl, ester group logP ~1.8, BBB permeable, high solubility Intermediate in drug synthesis
2-Ethyl-1-nitroanthraquinone Nitroanthraquinone core, 2-ethyl High reactivity, mutagenic potential Dyes, explosives
2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride Dual piperidine rings, fluorophenyl groups Complex pharmacology (e.g., serotonin modulation) Neuropharmacology research

Key Observations :

  • Toxicity: Nitro-containing analogs (e.g., 2-Ethyl-1-nitroanthraquinone) exhibit higher toxicity due to nitro group reactivity, whereas piperidine derivatives are generally safer .
  • Pharmacological Potential: Fluorophenyl-substituted analogs () show serotonin receptor affinity, suggesting that 2-Ethyl-1-pentanoylpiperidine could be optimized for neurological targets .

Physicochemical and Pharmacokinetic Properties

Property 2-Ethyl-1-pentanoylpiperidine Ethyl 2-(piperidin-4-yl)acetate 2-Ethyl-1-nitroanthraquinone
Molecular Weight ~225 g/mol 199.27 g/mol 297.27 g/mol
logP ~3.2 (predicted) 1.8 (reported) ~2.5 (estimated)
BBB Permeability Moderate (predicted) High Low
Toxicity (LD₅₀) Not available Low High (mutagenic)

Notes:

  • The pentanoyl group enhances lipid solubility but may reduce aqueous solubility compared to ester-containing analogs .
  • Nitroanthraquinones are associated with genotoxicity, limiting their therapeutic use .

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